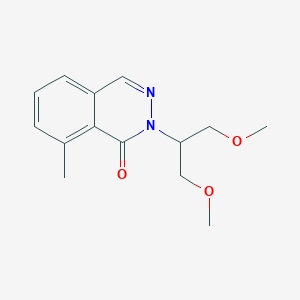
2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one is a chemical compound with a unique structure that includes a phthalazinone core substituted with a 1,3-dimethoxypropan-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one typically involves the reaction of phthalazinone derivatives with 1,3-dimethoxypropane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, with careful control of reaction parameters to ensure consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phthalazinone derivatives with different substituents, such as:
- 8-Chloro-2-(1,3-dimethoxypropan-2-yl)phthalazin-1-one
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
2-(1,3-Dimethoxypropan-2-yl)-8-methylphthalazin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(1,3-dimethoxypropan-2-yl)-8-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-4-6-11-7-15-16(14(17)13(10)11)12(8-18-2)9-19-3/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHGYARKMVCZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=NN(C2=O)C(COC)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Methoxymethyl)-1-[(1-methylsulfonylcyclohexyl)methyl]triazole](/img/structure/B7417066.png)
![2-[[4-(methoxymethyl)triazol-1-yl]methyl]-1H-benzimidazole](/img/structure/B7417068.png)
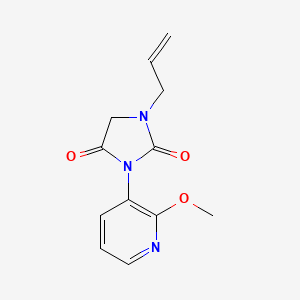
![6-[4-(Methoxymethyl)triazol-1-yl]-2-methyl-1,3-benzothiazole](/img/structure/B7417078.png)
![(3R)-3-methyl-4-[[1-[2-(6-methylpyridin-2-yl)ethyl]triazol-4-yl]methyl]morpholine](/img/structure/B7417080.png)
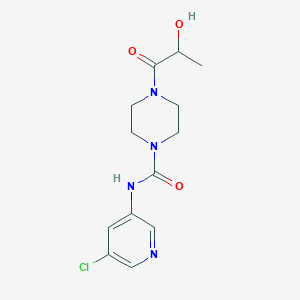
![3-Cyclopropyl-5-[[4-(methoxymethyl)triazol-1-yl]methyl]-1,2-oxazole](/img/structure/B7417097.png)
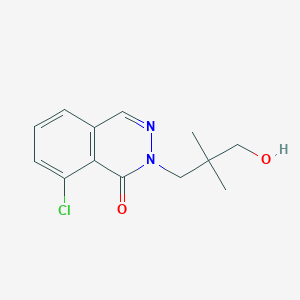
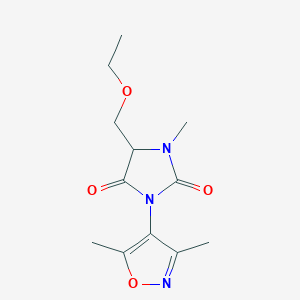
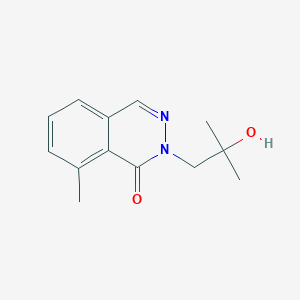
![5-(3-chlorophenyl)-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7417137.png)
![N-[3-[(5-tert-butyl-2-methylfuran-3-yl)methylamino]phenyl]methanesulfonamide](/img/structure/B7417151.png)
![3-Fluoro-5-[1-[2-(oxolan-3-yloxy)ethyl]triazol-4-yl]pyridine](/img/structure/B7417154.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-3-ethylpyrrolidine-1-carboxamide](/img/structure/B7417155.png)
